molecular formula C20H22N2O3 B1665673 Akagerinelactone CAS No. 75667-85-5

Akagerinelactone

Cat. No.: B1665673
CAS No.: 75667-85-5
M. Wt: 338.4 g/mol
InChI Key: AQBARWNUNIQGJG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Akagerinelactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Akagerinelactone is unique due to its specific molecular structure and the particular biological activities it exhibits.

Properties

CAS No.

75667-85-5

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-(9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl)-2H-furan-5-one

InChI

InChI=1S/C20H22N2O3/c1-21-8-6-15-14-4-2-3-5-16(14)22-18(23)11-12(10-17(21)19(15)22)13-7-9-25-20(13)24/h2-5,7,12,17-18,23H,6,8-11H2,1H3

InChI Key

AQBARWNUNIQGJG-UHFFFAOYSA-N

SMILES

CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O

Isomeric SMILES

CN1CCC2=C3[C@@H]1C[C@H](C[C@@H](N3C4=CC=CC=C24)O)C5=CCOC5=O

Canonical SMILES

CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Akagerinelactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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